2-(5-Methylthiophene-2-carbonyl)benzoic acid
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Overview
Description
2-(5-Methylthiophene-2-carbonyl)benzoic acid is an organic compound with the molecular formula C13H10O3S. It is characterized by the presence of a benzoic acid moiety attached to a thiophene ring, which is further substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophene-2-carbonyl)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Benzoic Acid: The final step involves the coupling of the thiophene derivative with benzoic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(5-Methylthiophene-2-carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophene-2-carbonyl)benzoic acid: Lacks the methyl group on the thiophene ring.
2-(5-Ethylthiophene-2-carbonyl)benzoic acid: Contains an ethyl group instead of a methyl group.
2-(5-Methylthiophene-2-carbonyl)phenylacetic acid: The benzoic acid moiety is replaced with a phenylacetic acid moiety
Uniqueness
2-(5-Methylthiophene-2-carbonyl)benzoic acid is unique due to the presence of both the methyl-substituted thiophene ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-methylthiophene-2-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTRGLSKMOUSHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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